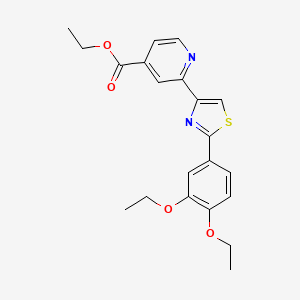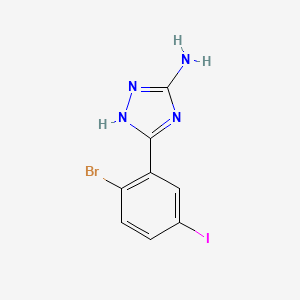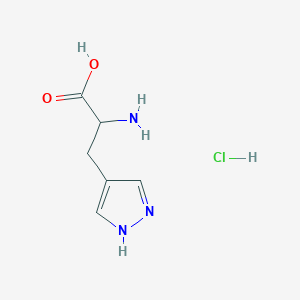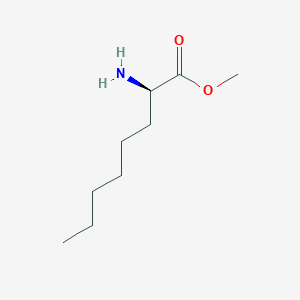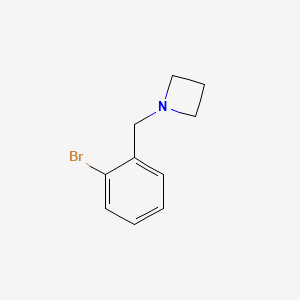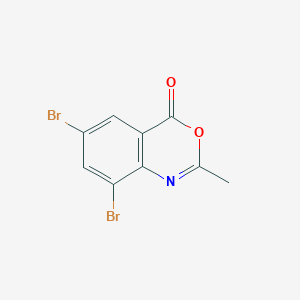![molecular formula C17H22N2O3 B13669218 tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/no-structure.png)
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, creating a three-dimensional structure that can interact with various biological targets.
Méthodes De Préparation
The synthesis of tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient synthetic route involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation . The key steps in this synthesis include:
Formation of the substituted oxindole: Ethyl 4-aminobenzoate is treated with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid to yield substituted 3-methylthiooxindole.
Reductive desulfurization: The substituted 3-methylthiooxindole is subjected to reductive desulfurization using Raney nickel to obtain the target oxindole.
Dianion alkylation and cyclization: The oxindole is then subjected to dianion alkylation and cyclization to form the spirocyclic core.
Demethylation: The final step involves demethylation to yield tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate.
Analyse Des Réactions Chimiques
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic core.
Cyclization: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic conditions, various solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules, which are valuable in drug discovery and development.
Biology: Due to its unique structure, the compound can interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or enhanced reactivity.
Comparaison Avec Des Composés Similaires
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be compared with other similar spirocyclic compounds, such as:
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: This compound has a similar spirocyclic core but differs in the functional groups attached to the rings.
Spiro[indoline-3,4’-pyran]-5-carboxylate: This compound contains a pyran ring instead of a pyrrolidine ring, resulting in different chemical and biological properties.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: This compound has a quinazoline ring fused to the spirocyclic core, which can affect its reactivity and interactions with biological targets.
The uniqueness of tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific combination of functional groups and the resulting three-dimensional structure, which can lead to distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H22N2O3 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
tert-butyl 5-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-11-5-6-13-12(9-11)17(14(20)18-13)7-8-19(10-17)15(21)22-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,20) |
Clé InChI |
APYOIITVTMBMET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C23CCN(C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


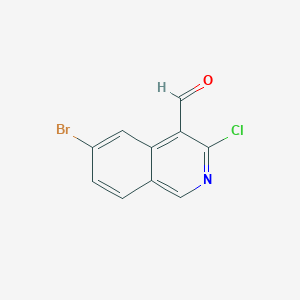
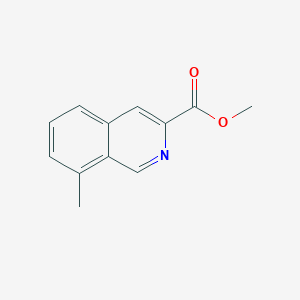
![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)
![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)

